![molecular formula C16H15Cl2NO3 B5822205 N-(3,4-dichlorobenzyl)-3,4-dimethoxybenzamide](/img/structure/B5822205.png)
N-(3,4-dichlorobenzyl)-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dichlorobenzyl)-3,4-dimethoxybenzamide, also known as GS-9191, is a small molecule inhibitor that has been developed for the treatment of HIV-1 infection. It belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and has shown promising results in preclinical studies.
Mechanism of Action
N-(3,4-dichlorobenzyl)-3,4-dimethoxybenzamide works by inhibiting the activity of the reverse transcriptase enzyme, which is essential for the replication of HIV-1. It binds to a specific pocket in the enzyme and prevents it from converting viral RNA into DNA, thereby blocking the replication process.
Biochemical and physiological effects:
N-(3,4-dichlorobenzyl)-3,4-dimethoxybenzamide has been shown to have minimal toxicity and good pharmacokinetic properties in preclinical studies. It is rapidly absorbed and distributed in the body, with a half-life of approximately 5 hours. It is primarily metabolized in the liver and excreted in the urine.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3,4-dichlorobenzyl)-3,4-dimethoxybenzamide is its high potency and broad-spectrum activity against HIV-1. It also has good oral bioavailability and low toxicity, making it a promising candidate for further development. However, its synthesis is complex and requires multiple steps, which may limit its scalability for large-scale production.
Future Directions
There are several potential future directions for the development of N-(3,4-dichlorobenzyl)-3,4-dimethoxybenzamide. One area of research is to optimize its pharmacokinetic properties to improve its efficacy and reduce the frequency of dosing. Another direction is to explore its potential use in combination therapy with other antiretroviral drugs to enhance its antiviral activity and prevent the emergence of drug-resistant strains. Additionally, further studies are needed to evaluate its safety and efficacy in clinical trials.
Synthesis Methods
The synthesis of N-(3,4-dichlorobenzyl)-3,4-dimethoxybenzamide involves several steps, starting from the reaction of 3,4-dimethoxybenzaldehyde with 3,4-dichlorobenzylamine to form a Schiff base. This intermediate is then reduced using sodium borohydride to give the corresponding amine, which is further reacted with 3,4-dimethoxybenzoyl chloride to yield N-(3,4-dichlorobenzyl)-3,4-dimethoxybenzamide.
Scientific Research Applications
N-(3,4-dichlorobenzyl)-3,4-dimethoxybenzamide has been extensively studied for its antiviral activity against HIV-1. In vitro studies have shown that it is highly potent against a wide range of HIV-1 strains, including those that are resistant to other NNRTIs. In vivo studies in animal models have also demonstrated its efficacy in reducing viral load and improving immune function.
properties
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-3,4-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3/c1-21-14-6-4-11(8-15(14)22-2)16(20)19-9-10-3-5-12(17)13(18)7-10/h3-8H,9H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVPLVQZBOEAED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=CC(=C(C=C2)Cl)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.